molecular formula C19H16S B167021 Triphenylmethanethiol CAS No. 3695-77-0

Triphenylmethanethiol

Cat. No.: B167021
CAS No.: 3695-77-0
M. Wt: 276.4 g/mol
InChI Key: JQZIKLPHXXBMCA-UHFFFAOYSA-N
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Description

Triphenylmethanethiol, also known as trityl mercaptan, is an organosulfur compound with the chemical formula (C₆H₅)₃CSH. It is the thiol derivative of the bulky substituent triphenylmethyl, commonly referred to as trityl. This compound is known for forming a number of unusual derivatives that are more stable than less bulky analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylmethanethiol can be synthesized through several methods. One common method involves the reaction of triphenylmethyl chloride with sodium hydrosulfide in an aqueous ethanol solution. The reaction proceeds as follows:

(C6H5)3CCl+NaSH(C6H5)3CSH+NaCl(C_6H_5)_3CCl + NaSH \rightarrow (C_6H_5)_3CSH + NaCl (C6​H5​)3​CCl+NaSH→(C6​H5​)3​CSH+NaCl

The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Triphenylmethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    this compound can be oxidized to form triphenylmethyl sulfenyl chloride using sulfuryl chloride. The reaction proceeds as follows:

    Oxidation: (C6H5)3CSH+SO2Cl2(C6H5)3CSCl+SO2+HCl(C_6H_5)_3CSH + SO_2Cl_2 \rightarrow (C_6H_5)_3CSCl + SO_2 + HCl (C6​H5​)3​CSH+SO2​Cl2​→(C6​H5​)3​CSCl+SO2​+HCl

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form triphenylmethane.

    this compound reacts with nitrous acid to form S-nitrosothis compound:

    Substitution: (C6H5)3CSH+HNO2(C6H5)3CSNO+H2O(C_6H_5)_3CSH + HNO_2 \rightarrow (C_6H_5)_3CSNO + H_2O (C6​H5​)3​CSH+HNO2​→(C6​H5​)3​CSNO+H2​O

Major Products Formed: The major products formed from these reactions include triphenylmethyl sulfenyl chloride, triphenylmethane, and S-nitrosothis compound .

Scientific Research Applications

Triphenylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylmethanethiol involves its ability to form stable thiol derivatives. The bulky triphenylmethyl group provides steric protection, making the thiol group less reactive towards oxidation. This stability allows this compound to act as an effective capping agent and stabilizer in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its bulky triphenylmethyl group, which provides steric protection and stability to the thiol group. This makes it more stable than less bulky thiol analogues and allows it to form unusual derivatives that are useful in various scientific applications .

Properties

IUPAC Name

triphenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZIKLPHXXBMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063142
Record name Benzenemethanethiol, .alpha.,.alpha.-diphenyl-
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Molecular Weight

276.4 g/mol
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CAS No.

3695-77-0
Record name Triphenylmethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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